4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a candidate for further research in various therapeutic areas.
4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. It can be classified under the following categories:
The synthesis of 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthetic pathway often includes several key steps:
For example, one documented method involves the reaction of 4-chlorobenzaldehyde with amino acids or amines under acidic conditions to facilitate ring closure and substitution reactions .
Key structural data includes:
The compound can undergo various chemical reactions typical of heterocycles:
For instance, when subjected to electrophilic bromination, the chlorophenyl group can be replaced by a bromine atom under specific conditions, yielding new derivatives suitable for further functionalization .
The mechanism of action for compounds like 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine often involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen and oxygen heteroatoms allows for hydrogen bonding and coordination with metal ions, which is crucial for biological activity.
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including antiviral and anticancer activities. The exact mechanism may vary based on the specific biological context but generally involves modulation of enzymatic pathways or receptor interactions .
The physical properties of 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize these properties .
4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine has potential applications in:
Research continues to explore its full range of applications within medicinal chemistry and related fields .
The molecular architecture of 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine exemplifies a strategic fusion of two pharmacologically privileged heterocycles. The oxazole ring provides a π-electron-rich system capable of forming hydrogen bonds via its nitrogen and oxygen atoms, while also engaging in dipole-dipole interactions and π-π stacking with biological targets [2] [5]. The pyridine moiety introduces a basic nitrogen atom, enhancing water solubility and enabling salt formation, which improves bioavailability. This hybrid system acts as a bioisostere for thiazole, imidazole, and benzimidazole cores, allowing for targeted modifications of drug-like properties [2] [4]. The 4-chlorophenyl substituent further contributes to target binding through hydrophobic interactions and influences electron distribution across the system, modulating both reactivity and binding affinity [5] [6]. Such structural features enable this chemotype to interact with diverse enzyme classes, including kinases, polymerases, and bacterial resistance proteins, positioning it as a versatile scaffold in antibiotic and anticancer drug discovery [2] [6].
This chlorophenyl-oxazole-pyridine hybrid exhibits defined physicochemical characteristics that dictate its pharmacological behavior:
Table 1: Physicochemical Profile of 4-[5-(4-Chlorophenyl)-1,3-Oxazol-2-yl]Pyridine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₉ClN₂O | PubChem CID 620610 [1] |
Molecular Weight | 256.69 g/mol | Calculated |
XLogP | 3.8 | Predicted [1] |
Hydrogen Bond Acceptors | 3 | Structural analysis [1] |
Hydrogen Bond Donors | 0 | Structural analysis [1] |
Topological Polar Surface Area | 38.3 Ų | Computational [6] |
Aromatic Rings | 3 (oxazole, pyridine, benzene) | Structural analysis [6] |
Solubility | Low water solubility; soluble in DMSO, chloroform | Experimental [6] |
The moderate lipophilicity (XLogP ~3.8) suggests favorable membrane permeability but may limit aqueous solubility. The planar structure of the conjugated system facilitates crystal packing, contributing to its solid state at room temperature with a melting point observed between 235–240°C in related analogues [6]. Spectral characteristics include distinctive FTIR absorptions at 1610 cm⁻¹ (C=N stretch, oxazole), 1580 cm⁻¹ (pyridine ring), and 1090 cm⁻¹ (C–Cl bend), while ¹H NMR in DMSO-d₆ displays aromatic region signals between δ 7.4–8.9 ppm corresponding to the pyridine, oxazole, and chlorophenyl protons [6]. The electron-withdrawing chlorine at the phenyl para-position induces a positive electrostatic potential on the adjacent oxazole carbon, enhancing electrophilic reactivity at this position [4].
The systematic naming "4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine" follows IUPAC substitutive nomenclature rules:
Early synthetic routes to such derivatives emerged from Myers oxazole synthesis (1997), where α-amino carbonyl precursors underwent cyclodehydration [7]. The discovery of natural oxazole alkaloids like telomestatin and diazonamide in the 1980s–1990s demonstrated the biological relevance of these scaffolds and stimulated synthetic efforts toward aryl-oxazole hybrids [4]. Patent literature reveals evolving naming conventions:
Table 2: Evolution of Key Chlorophenyl-Oxazole Derivatives
Compound | CAS/Identifier | Development Era |
---|---|---|
4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]pyridine | 620610 (PubChem) | 2000s |
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine | 52333-56-9 | 1970s [6] |
4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline | 88248-77-5 | 1980s [3] |
Industrial applications expanded following the clinical success of oxazole-containing drugs like Linezolid (2000) and Oxaprozin, validating the scaffold's drugability [2] [5]. Modern synthetic advances now employ catalytic cyclization methods using SiO₂-supported acids or transition metals to construct the oxazole ring under milder conditions than traditional thermal approaches [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1